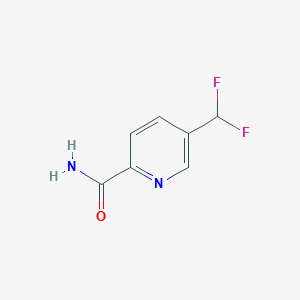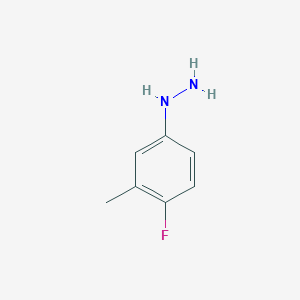
(4-Fluoro-3-methylphenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-3-methylphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a fluorinated methylphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-3-methylphenyl)hydrazine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Fluoro-3-methylbenzaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Fluoro-3-methylphenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-3-methylphenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism by which (4-Fluoro-3-methylphenyl)hydrazine exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites, leading to inhibition or modification of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (4-Fluoro-3-methoxyphenyl)hydrazine
- (4-Fluoro-3,5-dimethylphenyl)hydrazine
- (4-Fluoro-3-chlorophenyl)hydrazine
Comparison: (4-Fluoro-3-methylphenyl)hydrazine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination can influence the compound’s reactivity and binding properties, making it distinct from other similar hydrazine derivatives. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric and electronic properties.
Eigenschaften
Molekularformel |
C7H9FN2 |
|---|---|
Molekulargewicht |
140.16 g/mol |
IUPAC-Name |
(4-fluoro-3-methylphenyl)hydrazine |
InChI |
InChI=1S/C7H9FN2/c1-5-4-6(10-9)2-3-7(5)8/h2-4,10H,9H2,1H3 |
InChI-Schlüssel |
VKCKWATUFWOYJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
![2'-(tert-Butoxycarbonyl)-4,5-dihydro-2H-spiro[furan-3,1'-isoindoline]-5-carboxylic acid](/img/structure/B13088651.png)
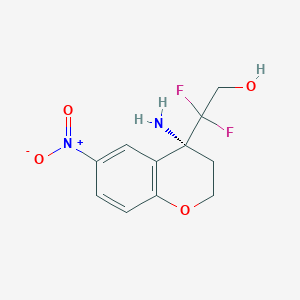
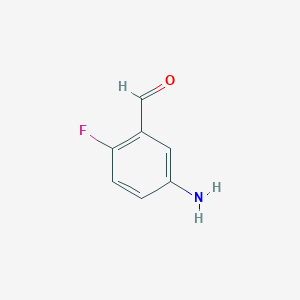
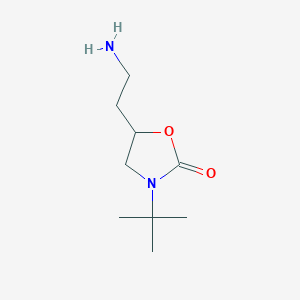
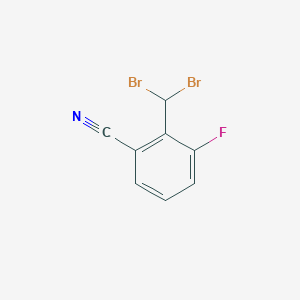
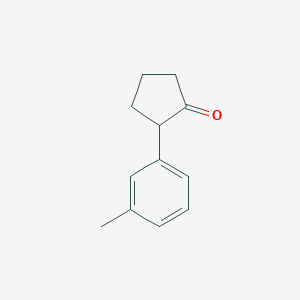
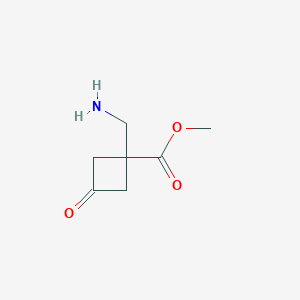
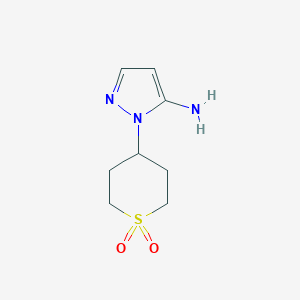

![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B13088694.png)

